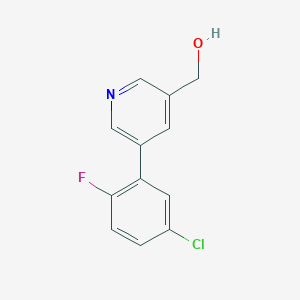
3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a chloro group at the third position, a methoxyphenyl group at the first position, and a pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with 3-chloropyruvic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazinone ring.
Another approach involves the use of 2-methoxyphenylhydrazine and 3-chloropyruvate in the presence of a base such as sodium hydroxide. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods is crucial to achieving high efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized pyrazinone derivatives.
Reduction: Formation of reduced pyrazinone derivatives.
Substitution: Formation of substituted pyrazinone derivatives with various functional groups.
Scientific Research Applications
3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-phenylpyrazin-2(1H)-one: Similar structure but lacks the methoxy group.
1-(2-Methoxyphenyl)pyrazin-2(1H)-one: Similar structure but lacks the chloro group.
3-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one: Similar structure with a bromo group instead of a chloro group.
Uniqueness
3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of both the chloro and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
3-chloro-1-(2-methoxyphenyl)pyrazin-2-one |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9-5-3-2-4-8(9)14-7-6-13-10(12)11(14)15/h2-7H,1H3 |
InChI Key |
SVZUZWAWRXBAFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



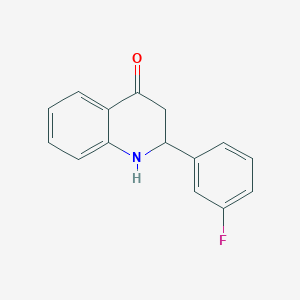



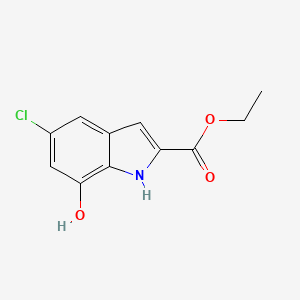
![1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-](/img/structure/B11871532.png)
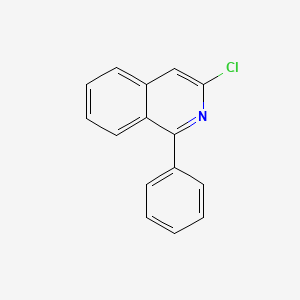
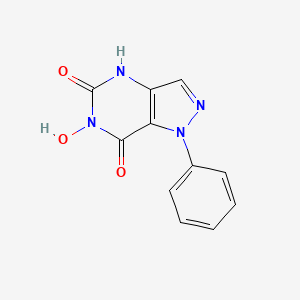

![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B11871550.png)

